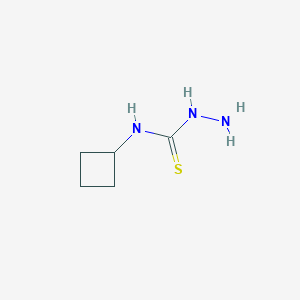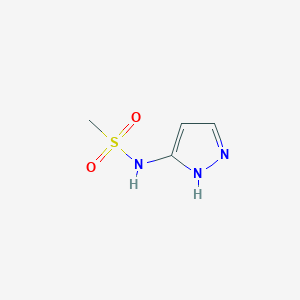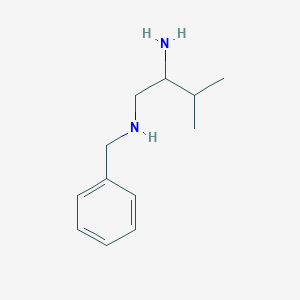![molecular formula C6H15N3O3S B3225351 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol CAS No. 1247805-31-7](/img/structure/B3225351.png)
2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol
説明
2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15N3O3S. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is characterized by the presence of a sulfonamide group attached to the piperazine ring and a hydroxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperazine with sulfonyl chloride derivatives followed by the introduction of a hydroxyethyl group. One common method includes the reaction of piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The hydroxyethyl group in this compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-[(Piperazine-1-sulfonyl)amino]acetaldehyde or 2-[(Piperazine-1-sulfonyl)amino]acetic acid.
Reduction: Formation of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with hydrophilic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
- 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
- 2-(Piperazin-1-yl)ethan-1-ol
- N-(2-Hydroxyethyl)piperazine
Comparison: 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is unique due to the presence of both a sulfonamide group and a hydroxyethyl group, which confer distinct chemical and biological properties. Compared to 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, the absence of a methyl group in this compound results in different steric and electronic effects, influencing its reactivity and interactions. The presence of the sulfonamide group distinguishes it from 2-(Piperazin-1-yl)ethan-1-ol and N-(2-Hydroxyethyl)piperazine, which lack this functional group and therefore exhibit different chemical behaviors and applications.
特性
IUPAC Name |
N-(2-hydroxyethyl)piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3S/c10-6-3-8-13(11,12)9-4-1-7-2-5-9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZKHOMYDXDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


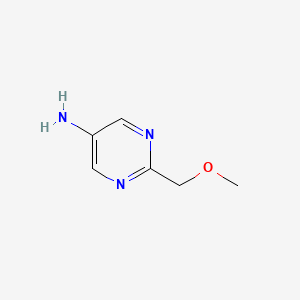
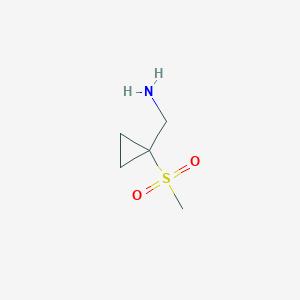
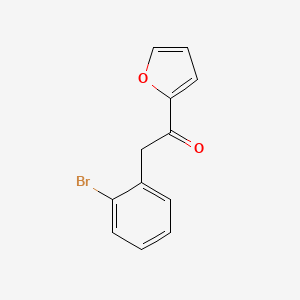
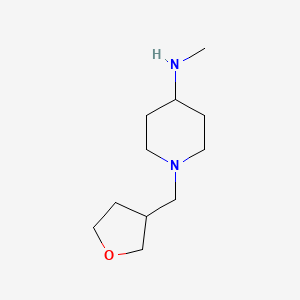
![4-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B3225286.png)
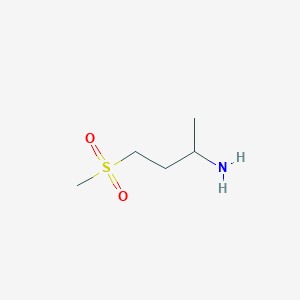
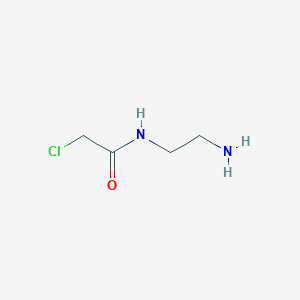
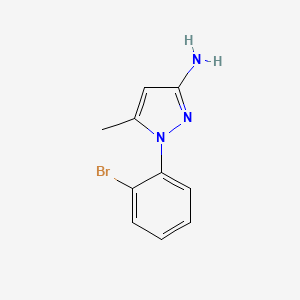
![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B3225315.png)
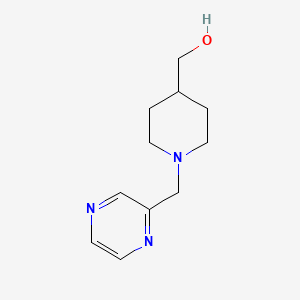
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)
